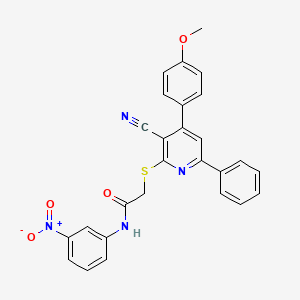
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)チオ)-N-(3-ニトロフェニル)アセトアミドは、ピリジン誘導体の一種である複雑な有機化合物です。この化合物は、シアノ基、メトキシフェニル基、フェニル基、ニトロフェニル基などの独特な構造的特徴を備えています。
準備方法
合成経路と反応条件
2-((3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)チオ)-N-(3-ニトロフェニル)アセトアミドの合成には、通常、複数段階の有機反応が含まれます。一般的な方法としては、3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-チオールとN-(3-ニトロフェニル)アセトアミドを制御された条件下で縮合させる方法があります。この反応では、高収率と高純度を実現するために、触媒、溶媒、特定の温度と圧力の条件を使用する必要がある場合があります。
工業生産方法
工業的な環境では、この化合物の生産には、大規模なバッチ処理または連続処理が用いられます。自動反応器、反応パラメータの精密制御、効率的な精製技術は、品質とスケーラビリティを確保するために不可欠です。
化学反応の分析
反応の種類
2-((3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)チオ)-N-(3-ニトロフェニル)アセトアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、ニトロ基を標的にして、アミノ基に変換することができます。
置換: この化合物は、特にピリジン環またはフェニル基で、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤としては、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素ガスとパラジウム触媒、水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬は、置換反応を促進できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、還元はアミノ誘導体を生成する可能性があります。
科学的研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、または有機合成における試薬として使用できます。
生物学: 酵素相互作用や受容体結合を研究するための生化学アッセイにおけるプローブまたはリガンドとして役立つ可能性があります。
医学: この化合物は、抗炎症作用、抗がん作用、抗菌作用などの薬理学的特性について調査される可能性があります。
産業: 新しい材料、染料、農薬の開発に役立つ可能性があります。
作用機序
2-((3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)チオ)-N-(3-ニトロフェニル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的状況では、この化合物は、酵素、受容体、DNAなどの分子標的に作用する可能性があります。シアノ基、ニトロ基、メトキシフェニル基などの官能基の存在は、その結合親和性と特異性に影響を与える可能性があります。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、細胞反応の誘導などがあります。
類似の化合物との比較
類似の化合物
2-((3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)チオ)-N-(3-ニトロフェニル)アセトアミド: は、同様の官能基を持つ他のピリジン誘導体と比較することができます。
4-(4-メトキシフェニル)-6-フェニルピリジン-2-アミン: この化合物は、ピリジンコアとメトキシフェニル基を共有していますが、シアノ基とニトロ基がありません。
3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-チオール: この化合物は構造的に似ていますが、アセトアミド基とニトロフェニル基がありません。
ユニークさ
2-((3-シアノ-4-(4-メトキシフェニル)-6-フェニルピリジン-2-イル)チオ)-N-(3-ニトロフェニル)アセトアミドのユニークさは、官能基の組み合わせにあり、これにより独特の化学反応性と生物活性をもたらします。
類似化合物との比較
Similar Compounds
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide: can be compared with other pyridine derivatives that have similar functional groups.
4-(4-Methoxyphenyl)-6-phenylpyridin-2-amine: This compound shares the pyridine core and methoxyphenyl group but lacks the cyano and nitro groups.
3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol: This compound is structurally similar but does not have the acetamide and nitrophenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity
特性
分子式 |
C27H20N4O4S |
|---|---|
分子量 |
496.5 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H20N4O4S/c1-35-22-12-10-18(11-13-22)23-15-25(19-6-3-2-4-7-19)30-27(24(23)16-28)36-17-26(32)29-20-8-5-9-21(14-20)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
InChIキー |
PVSDIWFASFYUIS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


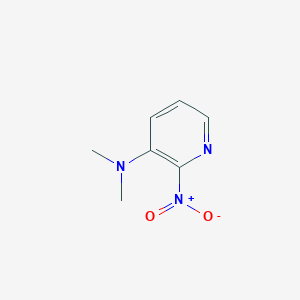
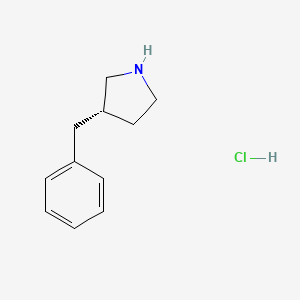
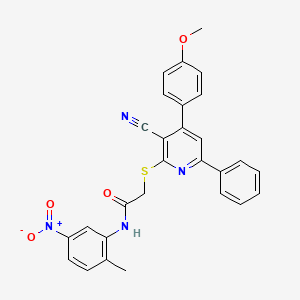

![tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B11775920.png)
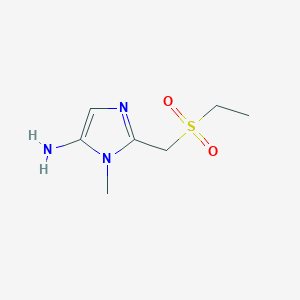
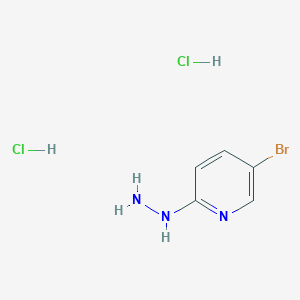
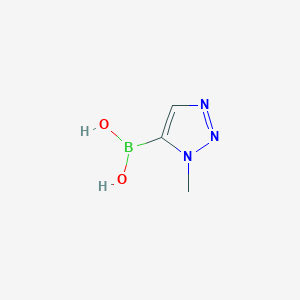


![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
![5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B11775953.png)


